2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol
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Overview
Description
2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the subsequent introduction of the pyrrole and dimethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and the use of catalysts like ZnCl2 can enhance the efficiency of the reactions . The industrial process would also focus on minimizing side reactions and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .
Scientific Research Applications
2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
What sets 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol apart from other benzofuran derivatives is its unique structure, which combines a benzofuran ring with a pyrrole ring and a dimethylamino group. This unique combination may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
88234-71-3 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[5-(dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)14-7-10(8-15-14)13-6-9-5-11(17)3-4-12(9)18-13/h3-6,10,17H,7-8H2,1-2H3 |
InChI Key |
BHNYKBGYIFDCNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NCC(C1)C2=CC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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